3-(1-methyl-1H-indol-2-yl)propanoic acid
Description
3-(1-Methyl-1H-indol-2-yl)propanoic acid is an indole-derived carboxylic acid characterized by a methyl group at the N-1 position of the indole ring and a propanoic acid chain at the C-2 position. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as anti-inflammatory agents, enzyme inhibitors, and prodrugs .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1-methylindol-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-13-10(6-7-12(14)15)8-9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI Key |
DTKLJXXIYLRTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole derivative, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1-methyl-1H-indol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes
Comparison with Similar Compounds
Structural Analogs with Indole Cores
3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-indol-2-yl)propanoic Acid (Compound 44/49)
- Structure : Features a 4-chlorobenzoyl group at N-1, a methoxy group at C-5, and a methyl group at C-3 of the indole ring.
- Synthesis: Prepared via coupling reactions between propanoic acid derivatives and methanesulfonamide .
- Key Differences : The electron-withdrawing 4-chlorobenzoyl group enhances metabolic stability compared to the simpler methyl group in the target compound. This modification likely increases lipophilicity and binding affinity to hydrophobic enzyme pockets .
2-Hydroxy-3-(1-Methyl-1H-indol-3-yl)propanoic Acid
- Structure: Contains a hydroxyl group on the propanoic acid chain and a methyl group at N-1.
- Key Differences : The hydroxyl group improves water solubility but may reduce membrane permeability. This compound has been explored for cytotoxicity, showing moderate activity in brine shrimp assays (43.2% mortality at 0.1 mg/mL) .
Heterocyclic Analogs: Imidazole and Isoindole Derivatives
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Structure : Replaces the indole ring with an imidazole ring and introduces a sulfur atom at C-2.
- Synthesis: Synthesized via nucleophilic substitution between 3-bromopropanoic acid and methimazole, favoring sulfur substitution over nitrogen .
- Key Differences : The imidazole-thio moiety enhances antioxidant properties, as this compound acts as a mitochondria-targeted prodrug of methimazole. The sulfur atom may also facilitate redox cycling .
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic Acid Hydrochloride
- Structure : Features an isoindole ring (a benzene fused to a pyrroline) instead of indole.
- The hydrochloride salt improves solubility in polar solvents .
Functional Group Variations in Propanoic Acid Chains
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